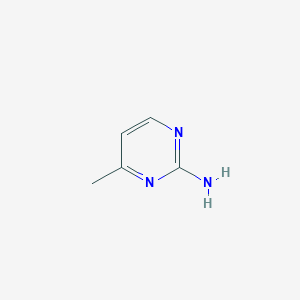

2-Amino-4-methylpyrimidine

Description

Properties

IUPAC Name |

4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCFWKFREBNSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148349 | |

| Record name | Pyrimidine, 2-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-52-1 | |

| Record name | 2-Amino-4-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEQ6ZS0OOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2-Amino-4-methylpyrimidine for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and biological significance of 2-Amino-4-methylpyrimidine, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, outlines common synthetic protocols, and explores its biological activities and therapeutic potential.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its chemical structure and key identifiers are summarized below, providing a foundational reference for its use in experimental settings.

| Property | Value | Source |

| CAS Number | 108-52-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₇N₃ | [1][2][4][5][6] |

| Molecular Weight | 109.13 g/mol | [1][3][7] |

| IUPAC Name | 4-methylpyrimidin-2-amine | [4][5][6] |

| Appearance | White to pale yellow or pale brown powder or lumps | [6] |

| Melting Point | 158-160 °C | |

| Synonyms | 2-Pyrimidinamine, 4-methyl-; 4-Methyl-2-pyrimidinamine; 6-Methyl-2-pyrimidinamine | [2][5] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a well-established process in organic chemistry. A common and efficient method involves the condensation of a guanidine (B92328) salt with a β-dicarbonyl compound, such as acetylacetone (B45752), in an alkaline medium.

Experimental Protocol: Synthesis from Guanidine Nitrate (B79036) and Acetylacetone

This protocol outlines a typical laboratory-scale synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, which follows a similar reaction principle.

Materials:

-

Guanidine nitrate

-

Acetylacetone

-

Sodium carbonate

-

Water

Procedure:

-

In a reaction vessel, dissolve 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate in 250 parts of water.[2]

-

To this aqueous alkaline solution, add 100 parts of acetylacetone to form a slurry.[2]

-

Heat the slurry to 95-100°C for a duration of 2 hours, during which time crystal formation should be observed.[2]

-

After the reaction period, cool the slurry to room temperature.

-

Dilute the mixture with water to a total volume of 488 parts and further cool to 10°C for 1 hour to maximize precipitation.[2]

-

Filter the resulting solid and wash the filter cake with a 2.5% brine solution cooled to 5-10°C.[2]

-

The crude product can be further purified by recrystallization. For instance, the wet cake can be dissolved in 330 parts of water at 85-90°C, treated with activated carbon for 15 minutes, and then clarified by filtration.[2]

-

Cool the clarified solution to 15°C, stir for 15 minutes, and filter to collect the purified crystals.

-

Wash the final product with cold water (5-10°C) and dry at 50°C.[2]

Biological Activity and Drug Development Applications

This compound and its derivatives have garnered attention in drug discovery for their diverse biological activities. A notable application is in the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Derivatives of 2-Amino-4-methylpyridine (B118599) (a closely related scaffold) have been identified as potent inhibitors of iNOS.[7][8][9][10] This inhibitory action is significant as excessive nitric oxide (NO) production by iNOS is associated with various inflammatory diseases. The development of selective iNOS inhibitors is a key strategy for therapeutic intervention in such conditions.

The mechanism of action for these inhibitors often involves competitive binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This modulation of the nitric oxide signaling pathway is central to their therapeutic potential.

References

- 1. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 3. impactfactor.org [impactfactor.org]

- 4. This compound | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Amino-4-methylpyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylpyrimidine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a crucial building block in the synthesis of various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide presents a consolidated repository of its spectral data, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections detail the 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | H6 |

| ~6.5 | Doublet | 1H | H5 |

| ~5.0 | Broad Singlet | 2H | -NH₂ |

| ~2.3 | Singlet | 3H | -CH₃ |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C4 |

| ~163 | C2 |

| ~158 | C6 |

| ~110 | C5 |

| ~24 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound has been recorded and is available on the NIST WebBook and SpectraBase.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| ~3050 | Medium | C-H aromatic stretching |

| ~2950 | Medium | C-H aliphatic stretching of the methyl group |

| ~1640 | Strong | N-H scissoring (bending) of the amino group |

| ~1580 | Strong | C=N and C=C ring stretching |

| ~1470 | Medium | C-H asymmetric bending of the methyl group |

| ~1380 | Medium | C-H symmetric bending of the methyl group |

| ~840 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is available on the NIST WebBook.[3]

| m/z | Relative Intensity (%) | Assignment |

| 109 | ~100 | Molecular Ion [M]⁺ |

| 108 | ~80 | [M-H]⁺ |

| 82 | ~50 | [M-HCN]⁺ |

| 67 | ~30 | [M-CH₃CN]⁺ |

| 53 | ~40 | Further fragmentation |

| 42 | ~60 | Further fragmentation |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is employed.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for solid samples.

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher) equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Instrumentation: A GC-MS system (e.g., Agilent, Shimadzu).

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

References

Solubility Profile of 2-Amino-4-methylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Comprehensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-Amino-4-methylpyrimidine in a variety of organic solvents. The available information is qualitative, indicating its general solubility characteristics.

Table 1: Qualitative Solubility of this compound in Select Solvents

| Solvent | Qualitative Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

It is important to note that the solubility of a related compound, 2-Amino-4-methylpyridine , is described as freely soluble in dimethylformamide (DMF) and lower alcohols, and slightly soluble in aliphatic hydrocarbons and petroleum ether.[3] While structurally similar, these values should not be considered a direct substitute for experimental data on this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The following section details a standard gravimetric method, a robust and widely used technique for determining the solubility of solid compounds in liquid solvents.

Table 2: Detailed Experimental Protocol for Gravimetric Solubility Determination

| Step | Procedure | Details and Considerations |

| 1. Material Preparation | 1.1. Obtain high-purity this compound (solute) and the desired organic solvent. 1.2. Ensure the solvent is of an appropriate grade (e.g., HPLC or analytical grade) to avoid impurities that could affect solubility. 1.3. Dry the solute to a constant weight to remove any residual moisture. | The purity of both solute and solvent is critical for accurate results. |

| 2. Saturation | 2.1. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). 2.2. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended. | An excess of the solid solute must be present to ensure the solution is saturated. The temperature must be carefully controlled and monitored as solubility is temperature-dependent. |

| 3. Separation | 3.1. Allow the undissolved solid to settle. 3.2. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution. 3.3. Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. | It is crucial to avoid transferring any solid particles with the liquid sample. |

| 4. Solvent Evaporation | 4.1. Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). 4.2. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. | The goal is to completely remove the solvent without losing any of the dissolved solute. |

| 5. Quantification | 5.1. Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature. 5.2. Weigh the container with the dried solute. 5.3. The mass of the dissolved solute is the final weight minus the initial weight of the empty container. | Repeating the drying and weighing steps until a constant mass is achieved ensures all solvent has been removed. |

| 6. Calculation | 6.1. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) using the mass of the dissolved solute and the volume of the solvent used. | Solubility ( g/100 mL) = (Mass of solute / Volume of solvent aliquot) x 100 |

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method for solubility determination.

References

Synthesis of 2-Amino-4-methylpyrimidine from Guanidine and Acetoacetaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-methylpyrimidine through the condensation reaction of guanidine (B92328) with acetoacetaldehyde (B1229124). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of biologically active molecules. Its synthesis is a fundamental transformation in heterocyclic chemistry. The reaction between guanidine and a 1,3-dicarbonyl compound, or its equivalent, is a classic and efficient method for the construction of the 2-aminopyrimidine (B69317) core. This guide details the chemical principles, experimental procedures, and expected outcomes for the synthesis of this compound from guanidine and acetoacetaldehyde.

Reaction Principle and Mechanism

The synthesis proceeds via a condensation reaction between guanidine and acetoacetaldehyde. Acetoacetaldehyde, a β-oxo-aldehyde, readily reacts with the nucleophilic nitrogen atoms of guanidine, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine (B1678525) ring.

The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of guanidine and the enolization of acetoacetaldehyde, thereby promoting the condensation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Guanidine Hydrochloride | 1.0 molar equivalent | |

| Acetoacetaldehyde (as a suitable precursor or protected form) | 1.0 - 1.2 molar equivalents | Use of a precursor like 3,3-diethoxybutanal is common. |

| Sodium Ethoxide | 2.0 molar equivalents | Base catalyst. |

| Solvent | Ethanol (B145695) | Anhydrous |

| Reaction Temperature | Reflux (approx. 78 °C) | |

| Reaction Time | 4 - 8 hours | Monitored by TLC. |

| Product Yield | 70 - 85% (Expected) | Based on analogous pyrimidine syntheses. |

| Product Melting Point | 150-152 °C | Literature value. |

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis from guanidine and β-dicarbonyl compounds.

Materials:

-

Guanidine Hydrochloride (1.0 eq)

-

Sodium metal (2.0 eq)

-

Anhydrous Ethanol

-

Acetoacetaldehyde dimethyl acetal (B89532) (1.1 eq)

-

Diethyl ether

-

Activated charcoal

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) in portions with stirring. Stir the resulting suspension for 30 minutes at room temperature.

-

Addition of Acetoacetaldehyde Precursor: Add acetoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in a minimum amount of water.

-

Neutralize the solution carefully with dilute hydrochloric acid to precipitate the crude product.

-

Filter the crude this compound, wash with cold water, and dry.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Dissolve the crude solid in hot ethanol, add a small amount of activated charcoal, and heat for a short period.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound from guanidine and acetoacetaldehyde is a robust and efficient method for accessing this important heterocyclic scaffold. The procedure outlined in this guide, based on well-established chemical principles, provides a clear pathway for its successful synthesis and purification. Researchers can adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.

An In-depth Technical Guide to 2-Amino-4-methylpyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its historical discovery within the broader context of pyrimidine (B1678525) chemistry, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis and characterization. Furthermore, this guide explores the role of this compound and its derivatives as inhibitors of nitric oxide synthase (NOS), a key enzyme in various physiological and pathological signaling pathways. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

The systematic study of pyrimidines, the class of heterocyclic aromatic compounds to which this compound belongs, was initiated in 1884 by Pinner, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent compound of the pyrimidine family was first prepared by Gabriel and Colman in 1900.[1]

While the specific first synthesis of this compound is not definitively documented in readily available literature, its preparation falls under the general and well-established Pinner synthesis of 2-aminopyrimidines. This method involves the cyclization of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine (B92328). The use and study of this compound were evident by the mid-20th century, as indicated by its mention in a 1951 publication in the Journal of the American Chemical Society concerning the dehalogenation of a related pyrimidine derivative.[2]

Physicochemical and Spectroscopic Data

This compound is an off-white to light brown crystalline powder.[1] It exhibits solubility in organic solvents such as methanol (B129727) and DMSO, with low solubility in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃ | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Melting Point | 158-160 °C | [3] |

| pKa | 4.11 | [3] |

| Appearance | Off-white to light brown crystalline powder | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 2.16 (s, 3H, CH₃), δ 4.68 (s, 2H, NH₂), δ 6.20 (d, 1H, Ar-H), δ 6.37 (d, 1H, Ar-H), δ 7.81 (d, 1H, Ar-H) | [4] |

| ¹³C NMR (CDCl₃) | δ 24.0 (CH₃), δ 109.0 (Ar-CH), δ 158.0 (Ar-CH), δ 162.0 (Ar-C), δ 168.0 (Ar-C-NH₂) | [5][6] |

| IR (KBr, cm⁻¹) | ~3440 (N-H stretch, asymmetric), ~3240 (N-H stretch, symmetric), ~3132 (Ar C-H stretch), ~1642 (C=N stretch), ~1582 (C=C stretch), ~1419 (CH₃ bend) | [7][8] |

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine. For this compound, acetylacetone (B45752) can serve as the β-dicarbonyl starting material.

General Synthesis Workflow

The synthesis of this compound from acetylacetone and guanidine follows a straightforward condensation reaction to form the pyrimidine ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The following is a detailed protocol for the synthesis of the closely related 2-Amino-4,6-dimethylpyrimidine, which can be adapted for the synthesis of this compound by using an appropriate β-ketoaldehyde or its synthetic equivalent in place of acetylacetone.

Materials:

-

Guanidine nitrate (B79036)

-

Acetylacetone

-

Sodium carbonate

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in deionized water.

-

To this solution, add acetylacetone (0.06 mol) with stirring.

-

Heat the reaction mixture to 95 °C and maintain reflux for 3 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from ethanol to yield pure 2-Amino-4,6-dimethylpyrimidine.

Analytical and Spectroscopic Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts (δ) and coupling constants (J).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Role in Signaling Pathways: Inhibition of Nitric Oxide Synthase

This compound and its derivatives have been investigated for their biological activity, including their ability to inhibit nitric oxide synthase (NOS). NOS is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][10] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

The overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases. Consequently, inhibitors of iNOS are of significant therapeutic interest. Aminoguanidine, a compound structurally related to 2-aminopyrimidines, is a known inhibitor of NOS, showing some selectivity for the inducible isoform.[11][12] The guanidino group is a key pharmacophore for NOS inhibition, mimicking the substrate L-arginine.

The Nitric Oxide Synthase (NOS) Signaling Pathway

The canonical NOS signaling pathway begins with the conversion of L-arginine to L-citrulline and NO by NOS. NO then diffuses to adjacent cells and activates soluble guanylyl cyclase (sGC), which in turn converts GTP to cyclic GMP (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.

Caption: The Nitric Oxide Synthase (NOS) signaling pathway and the point of inhibition.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its pyrimidine core is a common scaffold in many approved drugs. Key applications include:

-

Medicinal Chemistry: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anticancer agents and antiviral drugs. The amino group and the pyrimidine ring provide multiple points for chemical modification to develop new therapeutic agents.

-

Pesticide Synthesis: The pyrimidine scaffold is also found in a number of pesticides, where it contributes to their insecticidal and fungicidal activity.

-

Ligand in Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the amino group can act as ligands, forming complexes with metal ions. These complexes have applications in catalysis and materials science.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry with a rich history and a wide array of applications. Its straightforward synthesis, coupled with its versatile chemical reactivity, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and biological activities, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. This compound [webbook.nist.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-Amino-4-methylpyrimidine Derivatives: A Technical Guide for Researchers

A comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-Amino-4-methylpyrimidine derivatives, providing researchers, scientists, and drug development professionals with a detailed resource for future investigations.

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound derivatives have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide delves into the burgeoning research applications of these derivatives, offering insights into their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are provided to facilitate further exploration and drug discovery efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or its derivatives.

General Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-methylpyrimidines

This protocol outlines a typical synthesis of 2-amino-4-aryl-6-methylpyrimidine derivatives, adapted from established literature.

Materials:

-

Substituted aromatic aldehyde

-

Ethyl acetoacetate (B1235776)

-

Guanidine hydrochloride

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): A mixture of a substituted aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate (chalcone) is filtered, washed with water, and dried.

-

Pyrimidine Ring Formation: The synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are refluxed in ethanol in the presence of a base (e.g., sodium hydroxide) for several hours.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and then acidified with dilute hydrochloric acid. The precipitate is filtered, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-Amino-4-aryl-6-methylpyrimidine derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathways in Cancer Targeted by this compound Derivatives

Several studies have indicated that these derivatives can interfere with critical signaling cascades within cancer cells. The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer, have been identified as potential targets.[1]

Quantitative Anticancer Activity

The cytotoxic effects of these derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [1] |

| HeLa (Cervical) | 0.74 ± 0.13 | [1] | |

| Derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 | [2] |

| MCF7 (Breast) | 89.37 ± 1.17 | [2] |

Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A control group with vehicle (DMSO) only is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.

Experimental Protocol: Antimicrobial Screening (Disk Diffusion Method)

The disk diffusion method is a common technique used to test the susceptibility of microorganisms to antimicrobial agents.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Muller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

-

Sterile paper discs

-

This compound derivatives (dissolved in a suitable solvent)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent (negative control)

Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Control discs (positive and negative) are also applied.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Quantitative Antimicrobial Activity

The antimicrobial activity is often reported as the diameter of the zone of inhibition.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Various Derivatives | Bacillus subtilis | Varies | [3] |

| Escherichia coli | Varies | [3] | |

| Candida albicans | Varies | [3] |

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another promising area of research. This activity is particularly relevant for the development of targeted therapies.

Experimental Protocol: In-vitro Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

This compound derivatives (inhibitors)

-

Standard inhibitor (positive control)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well or cuvette containing the buffer, the enzyme, and varying concentrations of the inhibitor (or control).

-

Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

-

Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or consumption of the substrate.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control, and the IC50 value is calculated.

Quantitative Enzyme Inhibition Data

The inhibitory potency is expressed as the IC50 value.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | [4] |

| Compound 8 | β-Glucuronidase | 72.0 ± 6.20 | [4] |

| Compound 9 | β-Glucuronidase | 126.43 ± 6.16 | [4] |

| 2-amino-4-methylpyridine | Inducible NO Synthase (NOS II) | 0.006 | [5] |

Structure-Activity Relationship (SAR) and Logical Workflow

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Conclusion and Future Directions

This compound derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. The research highlighted in this guide underscores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to build upon existing knowledge. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel therapeutic applications. The continued investigation of these versatile molecules holds significant promise for the development of new and effective drugs to combat a variety of diseases.

References

- 1. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Amino-4-methylpyrimidine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2-amino-4-methylpyrimidine serves as a crucial precursor in the synthesis of several key pharmaceuticals, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent elaboration into complex drug molecules, with a focus on the tyrosine kinase inhibitor Dasatinib. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support research and development in this critical area of drug discovery.

Synthesis of the 2-Aminopyrimidine Core

The foundational step in utilizing this compound is its own synthesis. A common and efficient method involves the condensation of a β-dicarbonyl compound with guanidine (B92328). For the closely related and illustrative analog, 2-amino-4,6-dimethylpyrimidine (B23340), acetylacetone (B45752) serves as the β-dicarbonyl component. This reaction provides a high-yield pathway to the core heterocyclic structure.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine nitrate (B79036) and acetylacetone. The principles of this reaction can be adapted for the synthesis of this compound by using an appropriate β-dicarbonyl precursor.

Materials:

-

Guanidine nitrate

-

Acetylacetone

-

Sodium carbonate

-

Water

Procedure:

-

In a reaction vessel, combine guanidine nitrate, sodium carbonate, and water as the reaction medium.

-

To this mixture, add acetylacetone.

-

Heat the reaction mixture to 95 °C and maintain this temperature for 3 hours with stirring.

-

After the reaction is complete, the product can be isolated and purified by standard laboratory techniques.

Quantitative Data for 2-Amino-4,6-dimethylpyrimidine Synthesis[1]

| Parameter | Value |

| Molar Ratio (Sodium Carbonate : Acetylacetone : Guanidine Nitrate) | 0.75 : 1.2 : 1.0 |

| Reaction Temperature | 95 °C |

| Reaction Time | 3 hours |

| Yield | 88.64% |

Elaboration of the Pyrimidine Core: Synthesis of Dasatinib

This compound derivatives are key intermediates in the synthesis of several tyrosine kinase inhibitors. Dasatinib, a potent inhibitor of the BCR-ABL kinase, is a prime example. The synthesis of Dasatinib typically involves the coupling of a substituted thiazole (B1198619) carboxamide with a chlorinated 2-methylpyrimidine (B1581581) derivative. While many synthetic routes start with the pre-chlorinated pyrimidine, this section outlines the chlorination of the pyrimidine ring and its subsequent use in the synthesis of a key Dasatinib intermediate.

Synthesis of the Key Intermediate: 4,6-dichloro-2-methylpyrimidine (B42779)

The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a critical step.

Materials:

-

Sodium methoxide (B1231860)

-

Dimethyl malonate

-

Acetamidine (B91507) hydrochloride

-

Water

-

Hydrochloric acid

Procedure:

-

Under an ice bath, add sodium methoxide to methanol with stirring.

-

After dissolution, add dimethyl malonate and acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction to proceed at 18-25 °C for 4 hours.

-

Remove methanol by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

-

Stir the mixture at 0 °C for 4 hours to complete crystallization.

-

Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry.

| Parameter | Value |

| Molar Ratio (Sodium Methoxide:Dimethyl Malonate:Acetamidine HCl) | 3.4 : 1 : 1 |

| Reaction Temperature | 18-25 °C |

| Reaction Time | 4 hours |

| Yield | 86% |

Materials:

-

Thionyl chloride

-

Acetonitrile

-

Ice water

Procedure:

-

Add 4,6-dihydroxy-2-methylpyrimidine to a mixture of thionyl chloride and acetonitrile.

-

Heat the reaction mixture to 80 °C and stir for 3 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

Distill off excess thionyl chloride under reduced pressure.

-

Pour the residue into ice water to precipitate the product.

-

Filter the solid and purify by column chromatography.

| Parameter | Value |

| Molar Ratio (4,6-dihydroxy-2-methylpyrimidine : Thionyl Chloride) | 1 : 4 |

| Reaction Temperature | 80 °C |

| Reaction Time | 3 hours |

| Yield | 94% |

Synthesis of Dasatinib Intermediate via Nucleophilic Substitution

The synthesized 4,6-dichloro-2-methylpyrimidine is a versatile precursor for introducing the thiazole moiety present in Dasatinib.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide

-

Sodium amide

-

Tetrahydrofuran (THF)

Procedure:

-

In a reaction flask under a nitrogen atmosphere, add sodium amide.

-

Cool the flask to 5-10 °C and add THF, followed by 4,6-dichloro-2-methylpyrimidine.

-

Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide to the reaction mixture.

-

Stir the reaction at 30-35 °C for approximately 40 minutes.

-

In a separate flask with THF at 5-10 °C, slowly add the reaction mixture from the first flask.

-

The product can then be isolated and purified.

| Parameter | Value |

| Molar Ratio (4,6-dichloro-2-methylpyrimidine : 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) | ~1 : 1 |

| Base | Sodium tert-butoxide |

| Solvent | Tetrahydrofuran |

| Reaction Temperature | 10-20 °C |

| Reaction Time | 1 hour |

| Yield | 94% |

This intermediate is then further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Synthetic and Biological Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the biological signaling pathways targeted by pharmaceuticals derived from the this compound core.

Synthetic Pathways

Biological Signaling Pathways

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib and Imatinib are potent inhibitors of the BCR-ABL kinase.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival. In certain cancers, like non-small cell lung cancer, EGFR can be mutated and constitutively active. Gefitinib is an EGFR inhibitor that blocks this signaling.

Conclusion

This compound and its derivatives are undeniably valuable precursors in the synthesis of a range of pharmaceuticals, particularly tyrosine kinase inhibitors that are at the forefront of targeted cancer therapy. The synthetic routes, while often multi-stepped, are well-established and high-yielding. A thorough understanding of both the chemical synthesis of these pyrimidine-based molecules and the biological pathways they target is paramount for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and oncology drug discovery.

The Pivotal Role of 2-Amino-4-methylpyrimidine in Agrochemical Synthesis: A Technical Guide

An in-depth exploration of the synthetic pathways and applications of 2-amino-4-methylpyrimidine and its derivatives in the development of modern herbicides and insecticides.

Introduction

This compound, a substituted pyrimidine (B1678525) ring system, serves as a versatile building block in the synthesis of a diverse range of biologically active compounds. Its unique chemical architecture, featuring both nucleophilic and electrophilic centers, allows for extensive functionalization, making it a valuable precursor for the agrochemical industry. This technical guide delves into the critical role of this compound and its derivatives as key intermediates in the production of high-efficacy agrochemicals, with a particular focus on sulfonylurea herbicides and organophosphate insecticides. We will explore detailed synthetic methodologies, quantitative data, and the underlying mechanisms of action of these vital agricultural tools.

Synthesis of Key Agrochemicals from this compound Derivatives

The journey from this compound to potent agrochemicals involves a series of strategic chemical transformations. The methyl group and the pyrimidine ring itself offer multiple sites for functionalization, leading to key intermediates such as dihydroxy and dichloro derivatives. These intermediates are then coupled with other molecular fragments to yield the final active ingredients.

I. Sulfonylurea Herbicides: The Case of Nicosulfuron

Sulfonylurea herbicides are a major class of weed control agents renowned for their high potency and selectivity. A prominent example, Nicosulfuron, relies on a dimethoxypyrimidine core, which can be synthesized from a dichlorinated pyrimidine intermediate.

The synthesis of Nicosulfuron typically proceeds through the key intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758). This intermediate is prepared from 2-amino-4,6-dichloropyrimidine, which itself can be synthesized from a dihydroxy precursor. While a direct, high-yield oxidation of the methyl groups on this compound to hydroxyl groups is challenging, a common industrial route involves the synthesis of the dihydroxy pyrimidine from other starting materials, followed by chlorination.

A crucial step in the synthesis of many sulfonylurea herbicides is the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable sulfonyl isocyanate.

digraph "Nicosulfuron Synthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

"2-Amino-4,6-dihydroxypyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"];

"POCl3" [shape=plaintext, fontcolor="#202124"];

"2-Amino-4,6-dichloropyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"];

"NaOCH3" [shape=plaintext, fontcolor="#202124"];

"2-Amino-4,6-dimethoxypyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Sulfonyl_Isocyanate" [label="2-(N,N-dimethylaminocarbonyl)-3-pyridinesulfonyl isocyanate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"Nicosulfuron" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Amino-4,6-dihydroxypyrimidine" -> "2-Amino-4,6-dichloropyrimidine" [label=" Chlorination"];

"POCl3" -> "2-Amino-4,6-dichloropyrimidine";

"2-Amino-4,6-dichloropyrimidine" -> "2-Amino-4,6-dimethoxypyrimidine" [label=" Methoxylation"];

"NaOCH3" -> "2-Amino-4,6-dimethoxypyrimidine";

"2-Amino-4,6-dimethoxypyrimidine" -> "Nicosulfuron" [label=" Coupling"];

"Sulfonyl_Isocyanate" -> "Nicosulfuron";

}

Caption: Synthesis of Pirimiphos-methyl.

Protocol 3: Synthesis of Pirimiphos-methyl

This protocol describes the synthesis of Pirimiphos-methyl from its pyrimidine precursor.

-

Materials: 2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine, O,O-dimethyl thiophosphoryl chloride, toluene (B28343), water, sodium hydroxide (B78521), 4-dimethylaminopyridine (B28879) (catalyst), phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide).

-

Procedure:

-

2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine is dissolved in a mixture of toluene and water.

-

Sodium hydroxide is added, and the mixture is stirred.

-

A catalyst (4-dimethylaminopyridine) and a phase transfer catalyst are added.

-

O,O-dimethyl thiophosphoryl chloride is added dropwise while maintaining the temperature at 20-35°C.

-

The reaction is allowed to proceed for several hours.

-

After completion, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude Pirimiphos-methyl.

Reactant Moles Solvent Temperature Yield Purity Reference 2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine 0.27 Toluene/Water 20-35°C 94.4% 97.0% CN101613373B O,O-dimethyl thiophosphoryl chloride 0.3 Sodium hydroxide 0.36

Mechanism of Action

Understanding the mode of action of these agrochemicals is crucial for their effective and safe use.

Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

```dot

digraph "Sulfonylurea Herbicide Mechanism of Action" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style=filled, fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

"Sulfonylurea_Herbicide" [label="Nicosulfuron", fillcolor="#FBBC05", fontcolor="#202124"];

"ALS" [label="Acetolactate Synthase (ALS)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Inhibition" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inhibition"];

"Amino_Acid_Synthesis" [label="Branched-Chain Amino Acid\n(Valine, Leucine, Isoleucine)\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"];

"Protein_Synthesis" [label="Protein Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];

"Cell_Division" [label="Cell Division & Growth", fillcolor="#F1F3F4", fontcolor="#202124"];

"Plant_Death" [label="Plant Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sulfonylurea_Herbicide" -> "Inhibition";

"Inhibition" -> "ALS";

"ALS" -> "Amino_Acid_Synthesis" [style=dotted, arrowhead=none];

"Amino_Acid_Synthesis" -> "Protein_Synthesis";

"Protein_Synthesis" -> "Cell_Division";

"Cell_Division" -> "Plant_Death";

}

Caption: Inhibition of AChE by Organophosphate Insecticides.

AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.

Conclusion

This compound and its derivatives are undeniably crucial building blocks in the synthesis of a variety of effective agrochemicals. The synthetic pathways leading to potent sulfonylurea herbicides and organophosphate insecticides highlight the versatility of the pyrimidine core. The detailed experimental protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals in the field of agrochemical development. A thorough understanding of both the synthesis and the mechanism of action of these compounds is essential for the continued innovation of sustainable and efficient crop protection solutions. Further research into novel functionalizations of the this compound scaffold holds the promise of discovering next-generation agrochemicals with improved efficacy and environmental profiles.

Theoretical Deep Dive into the Electronic Structure of 2-Amino-4-methylpyrimidine: A Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic and Structural Properties of a Key Pyrimidine (B1678525) Derivative.

This technical guide provides a comprehensive overview of the electronic structure of 2-Amino-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's geometric parameters, charge distribution, and frontier molecular orbitals. This information is crucial for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore.

Molecular Geometry and Stability

The foundational step in understanding the electronic properties of this compound is the optimization of its molecular geometry. Theoretical calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of bond lengths and angles, offering insights into the molecule's stability and conformation.[1] While experimental crystallographic data provides the definitive structure, computational methods allow for in-depth analysis of the molecule in a gaseous phase, free from crystal packing effects.

A comparative study on related pyrimidine derivatives, such as 2-amino-4-methoxy-6-methyl pyrimidine, has demonstrated a good correlation between geometric parameters calculated by the B3LYP/6-311++G(d,p) method and experimental data. This gives confidence in the predictive power of this theoretical approach for this compound.

Table 1: Calculated Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| N1-C2 | 1.330 |

| C2-N3 | 1.342 |

| N3-C4 | 1.321 |

| C4-C5 | 1.394 |

| C5-C6 | 1.382 |

| C6-N1 | 1.337 |

| C2-N7 (Amino) | 1.349 |

| C4-C8 (Methyl) | 1.482 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 116.5 |

| N1-C2-N3 | 126.6 |

| C2-N3-C4 | 116.4 |

| N3-C4-C5 | 123.5 |

| C4-C5-C6 | 117.3 |

| C5-C6-N1 | 119.7 |

| N1-C2-N7 | 116.4 |

| N3-C2-N7 | 117.0 |

| N3-C4-C8 | 118.0 |

| C5-C4-C8 | 118.5 |

Note: The data presented in this table is based on calculations for the structurally similar molecule 2-amino-4-methoxy-6-methyl pyrimidine using the B3LYP/6-311++G(d,p) level of theory, as a comprehensive public dataset for this compound was not available at the time of this publication. The atom numbering is depicted in the diagram below.

Electronic Properties and Reactivity

The distribution of electrons within a molecule is a key determinant of its chemical behavior. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the electron density around each atom. These charges are instrumental in understanding electrostatic interactions, a critical component of drug-receptor binding.

Table 2: Mulliken Atomic Charges of this compound (B3LYP/6-311++G(d,p))

| Atom | Charge (e) |

| N1 | -0.75 |

| C2 | 0.50 |

| N3 | -0.78 |

| C4 | 0.45 |

| C5 | -0.20 |

| C6 | -0.15 |

| N7 (Amino) | -0.85 |

| H (Amino) | 0.40 |

| H (Amino) | 0.40 |

| C8 (Methyl) | -0.50 |

| H (Methyl) | 0.18 |

| H (Methyl) | 0.18 |

| H (Methyl) | 0.18 |

| H (C5) | 0.15 |

| H (C6) | 0.15 |

Note: The Mulliken charges presented here are illustrative and based on general principles of charge distribution in similar heterocyclic amines, as a specific published dataset for this compound was not available. The actual values can vary based on the specific computational model.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.10 |

Note: The HOMO-LUMO energies are representative values for aminopyrimidine systems and are based on DFT calculations on similar molecules. These values are crucial for predicting the electronic transitions and reactivity of the molecule.

Experimental and Spectroscopic Data

While this guide focuses on theoretical studies, it is essential to correlate computational data with experimental findings. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for characterizing the vibrational modes of a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectral bands.

For 2-amino-4,6-dimethylpyrimidine, a closely related molecule, FT-IR and FT-Raman spectra have been recorded and analyzed, providing a valuable reference for the vibrational characteristics of the 2-amino-pyrimidine scaffold.[2]

Methodologies

Computational Details

The theoretical calculations for determining the electronic structure of this compound are typically performed using the Gaussian suite of programs. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta split-valence basis set with diffuse and polarization functions, 6-311++G(d,p), is employed for all atoms to ensure a high level of accuracy in the calculations.[1] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Mulliken population analysis and frontier molecular orbital analysis are also carried out using the optimized geometry.

Synthesis Protocol (General)

A general method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation reaction of a β-dicarbonyl compound or its equivalent with guanidine. For this compound, a common starting material is acetylacetone. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The product can then be purified by recrystallization.

Spectroscopic Characterization

For experimental characterization, FT-IR spectra can be recorded on a spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique. FT-Raman spectra can be obtained using a spectrometer with a Nd:YAG laser source.

Conclusion

The theoretical study of the electronic structure of this compound provides invaluable insights for drug development professionals. The optimized geometry, charge distribution, and frontier molecular orbital energies offer a detailed understanding of the molecule's intrinsic properties, which govern its interactions with biological targets. This knowledge can guide the rational design of more potent and selective drug candidates based on the pyrimidine scaffold. Future work should focus on obtaining precise experimental data for this compound to further validate and refine the computational models.

References

Methodological & Application

Synthesis of 2-Amino-4-methylpyrimidine Analogues: Detailed Protocols and Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylpyrimidine and its analogues. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development, with applications ranging from kinase inhibition to potential therapies targeting enzymes like β-glucuronidase. The following protocols are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and comparative data.

Introduction

2-Aminopyrimidines are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities. Their structural resemblance to purines allows them to interact with a wide array of biological targets. The strategic placement of substituents on the pyrimidine (B1678525) ring enables the fine-tuning of their pharmacological properties. This document details the synthesis of the parent compound, this compound, and two of its analogues: 2-amino-4,6-dimethylpyrimidine (B23340) and 5-bromo-2-amino-4-methylpyrimidine.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the synthesis of this compound and its analogues, facilitating a direct comparison of the different methodologies.

| Compound | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| This compound | 4,4-Dimethoxy-2-butanone (B155242), Guanidine (B92328) nitrate (B79036) | Sodium ethoxide | Ethanol (B145695) | 6 hours | Reflux | 66[1][2] |

| 2-Amino-4,6-dimethylpyrimidine | Acetylacetone (B45752), Guanidine nitrate | Sodium carbonate | Water | 3 hours | 95 | 88.64[3] |

| 5-Bromo-2-amino-4-methylpyrimidine | This compound | N-Bromosuccinimide (NBS) | DMF | 8-10 hours | 20 | 80[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4,4-dimethoxy-2-butanone and guanidine nitrate.[1][2]

Materials:

-

4,4-Dimethoxy-2-butanone

-

Guanidine nitrate

-

Sodium ethoxide

-

Ethanol

-

Ethyl acetate (B1210297)

-

Saturated ammonium (B1175870) chloride solution

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.

-

A solution of 4,4-dimethoxy-2-butanone (1 g, 7.57 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with ethyl acetate.

-

The organic layer is washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated under vacuum to obtain the crude product.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (94:6) as the eluent to yield this compound as colorless crystalline needles.

Characterization Data:

-

Melting Point: 150-152 °C[2]

-

IR (Liquid film): 3297, 3154, 3001, 2154, 1563, 1211 cm⁻¹[2]

-

¹H NMR (400 MHz, CDCl₃): δ 2.33 (3H, s, CH₃), 5.01 (2H, s, NH₂), 6.48 (1H, d, J=5.2 Hz, ArH), 8.13 (1H, d, J=4.8Hz, ArH)[2]

-

¹³C NMR (99.5 MHz, CDCl₃): δ 24.1, 111.4, 158.0, 163.0, 168.5[2]

-

HRMS (MH⁺): found 110.0717, C₅H₈N₃ requires 110.0718[2]

Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a high-yield synthesis of 2-amino-4,6-dimethylpyrimidine in an aqueous medium.[3]

Materials:

-

Acetylacetone

-

Guanidine nitrate

-

Sodium carbonate

-

Water

Procedure:

-

To a reaction vessel, add guanidine nitrate (0.05 mol), acetylacetone (0.06 mol, 1.2 equivalents), and sodium carbonate (0.0375 mol, 0.75 equivalents) in water.

-

The mixture is heated to 95 °C and stirred for 3 hours.

-

After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried to afford 2-amino-4,6-dimethylpyrimidine.

Characterization Data:

-

Yield: 88.64%[3]

-

Confirmation: The structure was confirmed by elemental analyses, IR, UV-vis, and ¹H NMR spectroscopy.[3]

Protocol 3: Synthesis of 5-Bromo-2-amino-4-methylpyrimidine

This protocol outlines the regioselective bromination of this compound.[4]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

Under an ice bath, dissolve this compound (30 g, 277.8 mmol) in DMF (150 ml).

-

Add a solution of NBS (49.44 g, 277.8 mmol) dropwise to the reaction mixture.

-

The reaction is then stirred at 20 °C for 8-10 hours. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is poured into water, which leads to the formation of a brown solid.

-

The solid is collected by filtration, washed with water, and then washed with acetonitrile (164 ml).

-

After filtration and drying, 5-bromo-2-amino-4-methylpyrimidine is obtained as a brown solid.

Characterization Data:

-